

# 6-Chloro-3-iodo-4-nitro-1H-indazole

## physicochemical properties

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### Compound of Interest

Compound Name: 6-Chloro-3-iodo-4-nitro-1H-indazole

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An In-depth Technical Guide to the Physicochemical Properties of **6-Chloro-3-iodo-4-nitro-1H-indazole**

## Abstract

**6-Chloro-3-iodo-4-nitro-1H-indazole** is a highly functionalized heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of pharmacologically active agents.<sup>[1][2]</sup> The unique substitution pattern of this molecule—featuring an electron-withdrawing nitro group and two distinct halogens (chloro and iodo) at key positions—makes it a valuable and versatile building block for synthetic chemistry and drug discovery. The iodine at the 3-position is particularly amenable to cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of **6-Chloro-3-iodo-4-nitro-1H-indazole**. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive profile based on computational models and comparative analysis with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine its core characteristics, including solubility, stability, and spectroscopic identity. This guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical synthesis, lead optimization, and formulation development.

## Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structural features of **6-Chloro-3-iodo-4-nitro-1H-indazole**—a bicyclic aromatic system with multiple substituents—govern its reactivity, intermolecular interactions, and ultimately, its utility.

- Chemical Name: **6-Chloro-3-iodo-4-nitro-1H-indazole**
- CAS Number: 885519-97-1[3]
- Molecular Formula:  $C_7H_3ClIN_3O_2$ [3]
- Molecular Weight: 339.48 g/mol

Structural Diagram:

Caption: Chemical structure of **6-Chloro-3-iodo-4-nitro-1H-indazole**.

## Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental values for the target compound are not widely published. Therefore, we present a combination of computationally predicted properties and experimental/computed data from closely related structural analogs. This comparative approach provides a robust, scientifically grounded estimation of the compound's behavior.

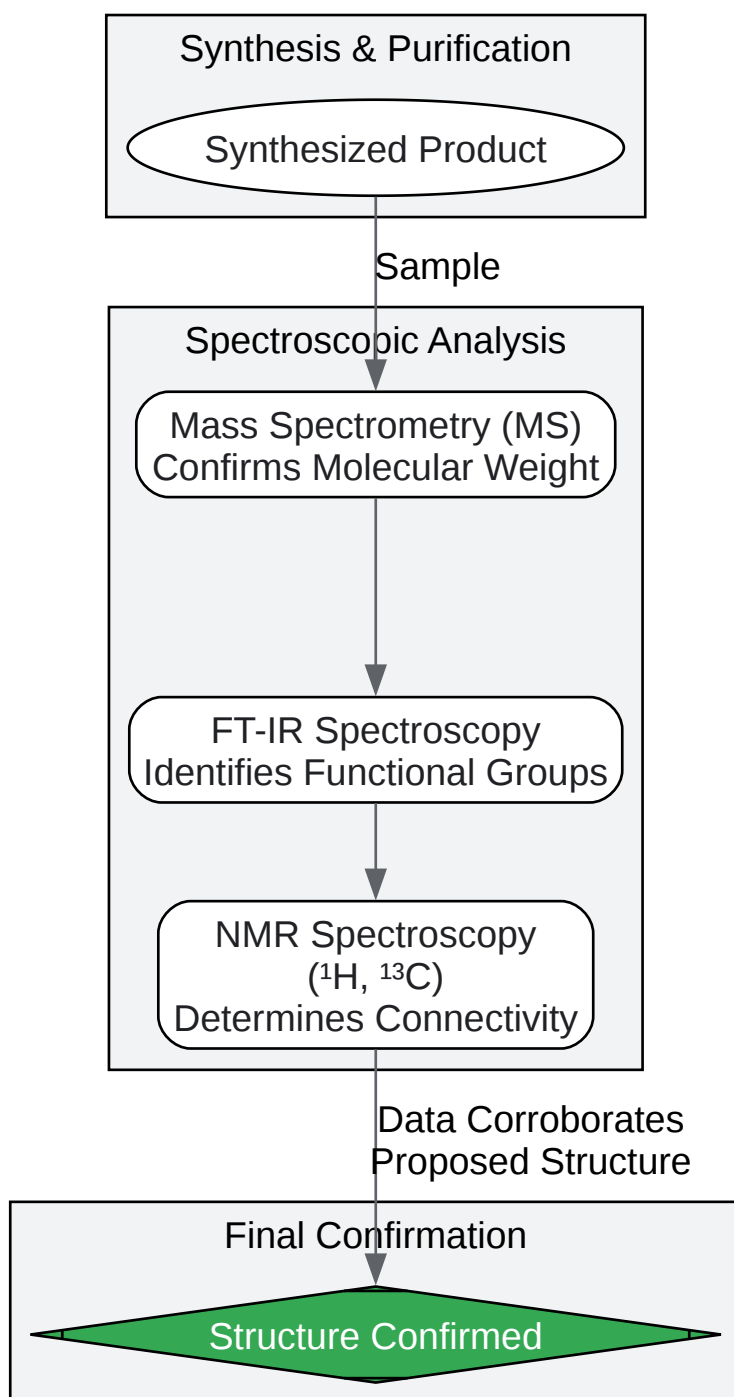
Property	6-Chloro-3-iodo-4-nitro-1H-indazole (Predicted)	6-Chloro-4-nitro-1H-indazole[4][5] (Analog A: Lacks Iodine)	3-Iodo-6-nitro-1H-indazole[6][7] (Analog B: Lacks Chlorine)
Molecular Weight (g/mol)	339.48	197.58	289.03
LogP (Octanol/Water)	~3.5 - 4.0	2.0	2.1
Topological Polar Surface Area (Å²)	74.5	74.5	74.5
Hydrogen Bond Donors	1	1	1
Hydrogen Bond Acceptors	3	3	3
Melting Point (°C)	> 200 (Est.)	Not Available	~220 (Decomposes)
Aqueous Solubility	Very Low (Est.)	Low	Low
pKa (Acidic, N-H)	~11-12 (Est.)	Not Available	Not Available

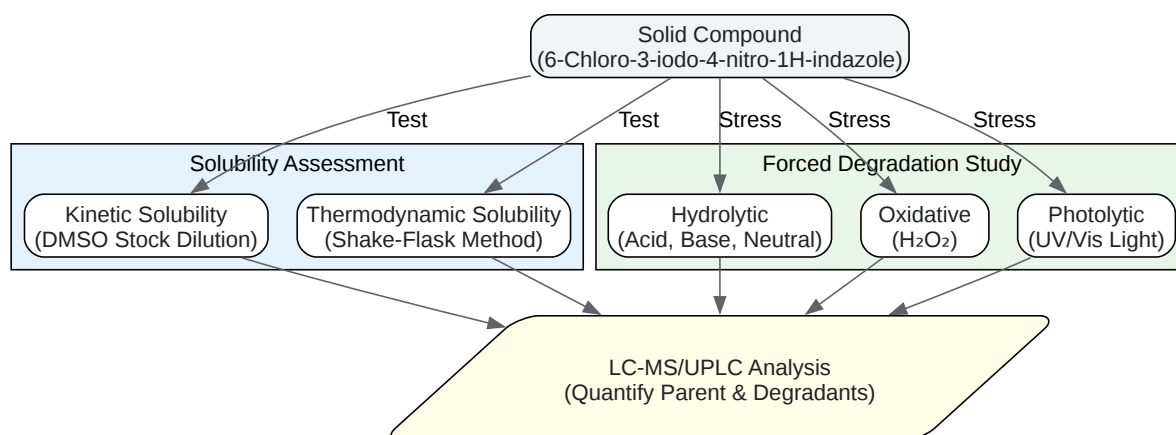
## Expert Insights:

- **LogP:** The addition of both chlorine and iodine atoms significantly increases the lipophilicity (LogP) compared to the analogs. This suggests the compound will have poor aqueous solubility but good permeability across lipid membranes.
- **Solubility:** The planar, aromatic structure combined with high lipophilicity predicts very low solubility in aqueous media. The presence of the polar nitro group and the N-H proton may allow for some solubility in polar organic solvents like DMSO, DMF, and potentially alcohols. [1]
- **Stability:** Aromatic nitro compounds can be susceptible to reduction and may exhibit photolytic instability. The carbon-iodine bond is the weakest point for potential degradation, particularly under reductive or light-induced conditions.

## Protocol for Spectroscopic Structural Elucidation

Confirming the identity and purity of a synthesized compound is paramount. The following workflow outlines the standard spectroscopic techniques used for the structural elucidation of **6-Chloro-3-iodo-4-nitro-1H-indazole**.





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